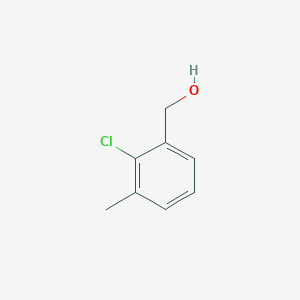

(2-Chloro-3-methylphenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGHPNGFROEADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561388 | |

| Record name | (2-Chloro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-27-7 | |

| Record name | 2-Chloro-3-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-3-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-methylbenzyl alcohol chemical structure and weight

This technical guide provides a rigorous analysis of 2-Chloro-3-methylbenzyl alcohol , a critical intermediate in medicinal chemistry and organic synthesis.[1]

Executive Summary & Chemical Identity

2-Chloro-3-methylbenzyl alcohol (CAS: 61563-27-7) is a trisubstituted benzene derivative serving as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique 1,2,3-substitution pattern introduces specific steric and electronic constraints, making it valuable for optimizing ligand-receptor binding interactions in drug discovery.[1]

Core Chemical Data

| Parameter | Specification |

| Chemical Name | 2-Chloro-3-methylbenzyl alcohol |

| CAS Number | 61563-27-7 |

| Molecular Formula | |

| Molecular Weight | 156.61 g/mol |

| SMILES | Cc1cccc(CO)c1Cl |

| InChI Key | InChI=1S/C8H9ClO/c1-6-4-3-5-7(6)2/h3-5,10H,2H2,1H3 |

| Appearance | White to off-white solid or colorless oil (depending on purity/polymorph) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1][2][3][4] |

Structural Analysis & Physicochemical Profile

Electronic & Steric Environment

The molecule features a benzene ring substituted at the 1, 2, and 3 positions.

-

Position 1 (Hydroxymethyl): Acts as a nucleophilic handle for further functionalization (oxidation, halogenation).[1]

-

Position 2 (Chloro): Provides significant steric bulk and electron-withdrawing inductive effects (-I), influencing the acidity of the benzylic protons and the metabolic stability of the ring.

-

Position 3 (Methyl): Adds lipophilicity and weak electron-donating effects (+I), often used to fill hydrophobic pockets in protein targets.[1]

Calculated Properties (Drug-Likeness)

| Property | Value | Significance |

| cLogP | ~2.3 | Moderate lipophilicity; good membrane permeability.[1] |

| TPSA | 20.23 Ų | Low polar surface area, suggesting high blood-brain barrier (BBB) penetration potential.[1] |

| H-Bond Donors | 1 | Hydroxyl group.[1] |

| H-Bond Acceptors | 1 | Oxygen atom.[1] |

Synthesis & Experimental Protocols

Primary Synthesis Route: Reduction of 2-Chloro-3-methylbenzoic Acid

The most reliable synthesis involves the chemoselective reduction of 2-chloro-3-methylbenzoic acid (CAS 15068-35-6).[1]

Protocol (Self-Validating System)

Reagents: 2-Chloro-3-methylbenzoic acid (1.0 eq), Borane-THF complex (

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Dissolution: Dissolve the acid in anhydrous THF (0.5 M concentration).

-

Addition: Cool to 0°C. Add

dropwise over 30 minutes. Validation: Gas evolution ( -

Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes).[1][5] Endpoint: Disappearance of the acid spot (

) and appearance of the alcohol ( -

Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.

-

Workup: Concentrate in vacuo, redissolve in EtOAc, wash with saturated

and brine. Dry over

Visualization of Synthesis Workflow

Figure 1: Synthetic pathway from the benzoic acid precursor to the alcohol and subsequent oxidation.[1]

Characterization (NMR Spectroscopy)[1][5]

To validate the structure, the following NMR signals are diagnostic. The 1,2,3-substitution pattern creates a specific splitting pattern in the aromatic region.

1H NMR (400 MHz, ) Prediction

- 7.10 - 7.30 ppm (m, 3H): Aromatic protons.[1] Expect a complex multiplet or overlapping doublets/triplets due to the asymmetric substitution.

-

4.75 ppm (s, 2H): Benzylic methylene (

-

2.40 ppm (s, 3H): Aryl methyl group (

-

1.80 ppm (br s, 1H): Hydroxyl proton (exchangeable with

13C NMR (100 MHz, ) Prediction

-

Signals: Expect 8 unique carbon signals.

-

Key Peaks:

Applications in Drug Development[6]

This molecule acts as a "scaffold locker."[1] The 2-chloro substituent forces the benzyl group and the adjacent ring system to adopt a non-planar conformation due to steric clash with the 3-methyl group and the benzylic position.[1]

Workflow: Scaffold Utilization

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.[1]

Safety & Handling (SDS Summary)

-

Hazards: Skin irritant (H315), Eye irritant (H319).[1]

-

Storage: Store under inert atmosphere (

) at 2–8°C. The benzylic alcohol is prone to slow oxidation to the aldehyde upon air exposure.[1] -

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl content).[1]

References

-

ChemicalBook. (n.d.).[1] 2-Chloro-3-methylbenzyl alcohol Product Description and Synthesis. Retrieved from [1]

-

CymitQuimica. (n.d.).[1] 2-Chloro-3-methylbenzyl alcohol CAS 61563-27-7.[1] Retrieved from [1]

-

PubChem. (n.d.).[1] 2-Chloro-3-methylbenzoic acid (Precursor Data). National Library of Medicine.[1] Retrieved from [1]

-

PrepChem. (n.d.). Synthesis of 2-chloro-3-methylbenzaldehyde via Alcohol Intermediate. Retrieved from

Sources

Methodological & Application

Synthesis of (2-Chloro-3-methylphenyl)methanol from 2-chloro-3-methylbenzoic acid

Executive Summary & Strategic Rationale

This application note details the synthesis of (2-Chloro-3-methylphenyl)methanol, a critical benzylic alcohol intermediate often used in the development of pharmaceuticals targeting GPCRs and kinase inhibitors.

The Chemoselectivity Challenge

The primary challenge in reducing 2-chloro-3-methylbenzoic acid lies in the presence of the aryl chloride. While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, it poses a risk of competing dehalogenation (reduction of the C-Cl bond) under aggressive conditions, particularly with electron-deficient rings. Furthermore, LiAlH₄ requires stringent cryogenic handling and poses significant scale-up risks.

The Solution: We utilize Borane-Tetrahydrofuran (BH₃·THF) .

-

Selectivity: Borane exhibits a unique electrophilic reduction mechanism, reacting with carboxylic acids faster than with esters, ketones, or aryl halides.

-

Safety: While moisture-sensitive, it avoids the violent pyrophoric nature of solid LiAlH₄.

-

Yield: Consistently delivers yields >90% for benzoic acids.

Reaction Mechanism & Pathway

Understanding the mechanism is vital for troubleshooting. Unlike nucleophilic hydride donors (e.g., NaBH₄), Borane acts as a Lewis acid. It coordinates with the carbonyl oxygen of the carboxylate, increasing the carbon's electrophilicity to facilitate intramolecular hydride transfer.

Mechanistic Flow

-

Activation: The carboxylic acid reacts with BH₃ to form a triacyloxyborane intermediate, evolving hydrogen gas.

-

Reduction: Intramolecular hydride transfer reduces the carbonyl to a borate ester.

-

Hydrolysis: Aqueous workup cleaves the B-O bond, releasing the free alcohol.

Figure 1: Mechanistic pathway of Borane-mediated carboxylic acid reduction.

Experimental Protocol

Reagents and Equipment Table

| Component | Specification | Role | Critical Note |

| Starting Material | 2-Chloro-3-methylbenzoic acid (1.0 eq) | Substrate | Dry under vacuum >2h before use. |

| Reducing Agent | BH₃·THF (1.0 M in THF) (1.5 - 2.0 eq) | Reductant | Must be clear. Cloudiness indicates degradation. |

| Solvent | Anhydrous THF | Solvent | Water content must be <50 ppm. |

| Quench | Methanol (MeOH) | Proton Source | Destroys excess borane gently. |

| Workup | 1M HCl / Brine | Hydrolysis | Breaks Boron-Oxygen complexes. |

| Atmosphere | Nitrogen (N₂) or Argon | Inert Gas | Reaction is strictly moisture sensitive. |

Step-by-Step Procedure

Phase 1: Setup and Addition (0°C)

-

Apparatus Prep: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel. Assemble hot and flush with N₂ three times.

-

Solvation: Charge the RBF with 2-chloro-3-methylbenzoic acid (10 mmol, 1.70 g) . Add anhydrous THF (20 mL) via syringe. Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice/water bath (0°C). Allow 10 minutes for thermal equilibration.

-

Reagent Addition: Transfer BH₃·THF (1M, 15 mL, 15 mmol) to the addition funnel via cannula or nitrogen-flushed syringe.

-

Expert Insight: Dropwise addition is critical. The initial reaction with the acidic proton evolves H₂ gas. Rapid addition will cause foaming and potential pressure buildup.

-

-

Acclimatization: Once addition is complete (approx. 15-20 mins), remove the ice bath and allow the reaction to warm to Room Temperature (RT).

Phase 2: Reaction and Monitoring (RT)

-

Stirring: Stir at RT for 2–4 hours.

-

Self-Validating Checkpoint (TLC):

-

Eluent: 30% EtOAc in Hexanes.

-

Visualization: UV (254 nm). The carboxylic acid usually streaks or stays near the baseline. The alcohol product will appear as a distinct spot at higher R_f (~0.4 - 0.5).

-

Criterion: Reaction is complete only when the starting material spot is non-detectable.

-

Phase 3: Quenching and Workup

-

Cooling: Return the flask to the ice bath (0°C).

-

The Methanol Quench: Slowly add Methanol (5 mL) dropwise.

-

Caution: Vigorous bubbling will occur as excess borane is destroyed and trimethyl borate is formed.

-

-

Hydrolysis: Add 1M HCl (10 mL) and stir for 30 minutes. This breaks the stubborn boron-oxygen bonds.

-

Extraction: Remove THF under reduced pressure (Rotavap). Dilute residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL) .

-

Wash/Dry: Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄. Filter and concentrate.

Figure 2: Operational workflow for the reduction process.

Analytical Validation

To confirm the identity of this compound, compare the isolated product against these expected parameters.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.30 - 7.15 | Multiplet | 3H | Ar-H | Aromatic protons. |

| 4.78 | Singlet (or doublet) | 2H | Ar-CH₂ -OH | Benzylic methylene. Diagnostic peak. |

| 2.42 | Singlet | 3H | Ar-CH₃ | Aryl methyl group. |

| 1.95 | Broad Singlet | 1H | -OH | Hydroxyl proton (exchangeable with D₂O). |

Interpretation: The disappearance of the broad carboxylic acid singlet (>11 ppm) and the appearance of the methylene peak at ~4.78 ppm confirms reduction.

Mass Spectrometry (GC-MS or LC-MS)

-

Molecular Ion: Expected [M]+ or [M-OH]+ depending on ionization method.

-

Isotope Pattern: Look for the characteristic 3:1 ratio of ³⁵Cl:³⁷Cl isotopes, confirming the chlorine atom remains intact (no dehalogenation).

Safety & Handling Protocols

-

Borane Toxicity: BH₃ is highly toxic and flammable. All operations must be performed in a functioning fume hood.

-

Pressure Hazards: The reaction evolves Hydrogen gas. Ensure the system is vented through a bubbler or an inert gas line with pressure relief. Never seal the vessel completely during addition.

-

Peroxide Formation: THF forms explosive peroxides. Use fresh, inhibited, or tested anhydrous THF.

References

-

Brown, H. C., & Subba Rao, B. C. (1960). Hydroboration. III. The Reduction of Carboxylic Acids by the Hydroboration Stage. Journal of the American Chemical Society.

-

Sigma-Aldrich (Merck). Borane-tetrahydrofuran complex solution Technical Data.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Reduction of Carbonyl Compounds).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 27746, 2-Chloro-3-methylbenzoic acid.

(2-Chloro-3-methylphenyl)methanol in macrocyclic Mcl-1 inhibitor synthesis

The Strategic Role of (2-Chloro-3-methylphenyl)methanol

Abstract & Scientific Rationale

Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein and a validated target in oncology, particularly for hematological malignancies. However, the Mcl-1 binding interface is a large, shallow, hydrophobic groove, making it a "difficult-to-drug" target for conventional small molecules.

Macrocyclization has emerged as the premier strategy to tackle Mcl-1. Macrocycles reduce the entropic penalty of binding and can lock the molecule into a bioactive conformation. Within this architecture, the "Right-Hand Side" (RHS) fragment is crucial for occupying the hydrophobic P2 pocket of Mcl-1.

This guide details the application of this compound (CAS: 110429-37-3) as a high-value building block for constructing this RHS anchor. The specific 2-chloro, 3-methyl substitution pattern provides critical van der Waals contacts and electrostatic complementarity required for high-affinity binding.

Structural Biology Context

To design effective inhibitors, one must understand the destination of the chemical fragment.

-

The Target: Mcl-1 Hydrophobic Groove (P2 Pocket).

-

The Ligand: this compound derivative.

-

Mechanism: The benzyl group penetrates the hydrophobic crevice. The ortho-chloro substituent often forces a specific torsion angle in the ether linkage, pre-organizing the molecule for binding, while the meta-methyl group fills a small lipophilic sub-pocket, displacing water and increasing potency.

Visualization: Mcl-1 Inhibition Pathway

The following diagram illustrates the biological consequence of successful Mcl-1 inhibition using this macrocyclic strategy.

Figure 1: Mechanism of Action. The inhibitor displaces pro-apoptotic proteins Bak/Bax by occupying the Mcl-1 groove.

Synthetic Application Protocols

The primary utility of this compound is as an electrophile to form a Benzyl Ether Linkage with the core scaffold (often an indole, pyrrole, or pyridine).

Two primary routes are recommended based on scale and scaffold sensitivity:

-

Route A: Direct Mitsunobu Coupling (Ideal for small scale/discovery).

-

Route B: Activation to Benzyl Halide + SN2 (Ideal for scale-up/robustness).

Protocol 1: Activation to 2-Chloro-3-methylbenzyl Bromide (Route B)

Rationale: Benzyl alcohols are poor leaving groups. Converting to a bromide creates a potent electrophile for reliable alkylation.

Materials:

-

This compound (1.0 eq)

-

Phosphorus tribromide (PBr3) (0.4 eq) or CBr4/PPh3

-

Dichloromethane (DCM) (Anhydrous)

-

NaHCO3 (sat. aq.)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried Round Bottom Flask (RBF) with this compound and anhydrous DCM (0.2 M concentration) under N2 atmosphere. Cool to 0°C.

-

Addition: Add PBr3 dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (lower Rf) should disappear; a new non-polar spot (bromide) appears.

-

Quench: Cool to 0°C. Carefully add sat. NaHCO3.

-

Workup: Extract with DCM (3x). Dry organics over MgSO4. Filter and concentrate.

-

Purification: Usually not required if purity >95% by NMR. If needed, perform a short silica plug filtration (100% Hexanes).

Critical Control Point: Benzyl bromides are lachrymators and unstable on silica gel for long periods. Use immediately or store at -20°C.

Protocol 2: Scaffold Alkylation (Ether Formation)

Rationale: Attaching the "Right-Hand Side" anchor to the macrocyclic core.

Materials:

-

Core Scaffold (e.g., Hydroxy-indole derivative) (1.0 eq)

-

2-Chloro-3-methylbenzyl bromide (from Protocol 1) (1.2 eq)

-

Cesium Carbonate (Cs2CO3) (2.0 eq)

-

DMF (Anhydrous) or Acetonitrile

Step-by-Step Methodology:

-

Dissolution: Dissolve the phenolic core scaffold in DMF (0.1 M).

-

Deprotonation: Add Cs2CO3. Stir at RT for 15 mins. Note: The solution often changes color (phenolate formation).

-

Coupling: Add the benzyl bromide solution dropwise.

-

Heating: Heat to 60°C for 4-6 hours.

-

Validation: Monitor by LC-MS. Look for the mass shift corresponding to the addition of the benzyl group (+139.5 Da approx).

Synthetic Workflow Visualization

The following diagram outlines the convergent synthesis strategy typically employed for these inhibitors.

Figure 2: Convergent synthetic route. The benzyl alcohol is activated and coupled to the core before the critical ring-closing step.

Data Analysis & Quality Control

Successful synthesis relies on rigorous characterization. The following table summarizes expected analytical data for the intermediate and final product classes.

| Analytical Method | Parameter | Acceptance Criteria / Expected Observation |

| 1H-NMR (CDCl3) | Benzylic CH2 | Singlet (or diastereotopic AB system) at δ 4.6 - 5.2 ppm . |

| 1H-NMR (CDCl3) | Aromatic Region | Distinct patterns for 2-Cl, 3-Me substitution. Look for restricted rotation signals (broadening) in the macrocycle. |

| LC-MS | Purity | >95% (UV 254 nm). |

| LC-MS | Isotope Pattern | Distinct Chlorine isotope pattern (3:1 ratio of M : M+2). |

| X-Ray Crystallography | Binding Mode | Confirmation of Benzyl group buried in P2 pocket ; Macrocycle adopts "cup" shape. |

Expert Insights & Troubleshooting

-

Regioselectivity: When alkylating scaffolds with multiple nucleophilic sites (e.g., indoles with both NH and OH), Cs2CO3 in DMF favors O-alkylation (the desired ether) over N-alkylation. If N-alkylation is observed, switch to a less polar solvent like Acetone or use a protecting group strategy.

-

The "Chlorine Effect": The 2-Chloro substituent is not just for binding; it sterically clashes with the ether oxygen lone pairs, forcing the benzyl group out of plane. This pre-organization reduces the entropy cost of binding. Do not substitute with H or F without expecting a drop in potency.

-

RCM Compatibility: If using Ring-Closing Metathesis (RCM) to close the macrocycle after attaching this benzyl group, the aryl chloride is stable to Grubbs catalysts. However, ensure the benzyl sulfur/nitrogen (if present in other parts of the molecule) does not poison the catalyst.

References

-

Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. Nature Communications, 9(1), 5341. [Link]

-

Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477-482. [Link]

-

Caenepeel, S., et al. (2018). AMG 176, a Selective MCL1 Inhibitor, is Effective in Hematologic Cancer Models Alone and in Combination with AM-8621. Blood, 132(Supplement 1), 404. [Link]

-

Burke, J. P., et al. (2015). Discovery of a Potent and Selective Mcl-1 Inhibitor. Journal of Medicinal Chemistry, 58(9), 3794-3805. [Link]

Procedure for converting (2-Chloro-3-methylphenyl)methanol to benzyl bromide

Executive Summary & Strategic Analysis

This application note details the protocol for converting (2-Chloro-3-methylphenyl)methanol to 1-(bromomethyl)-2-chloro-3-methylbenzene (hereafter referred to as 2-Chloro-3-methylbenzyl bromide ). This transformation is a critical step in the synthesis of pharmacophores, serving as a potent electrophile for alkylation reactions.

Chemical Strategy

The conversion of a benzyl alcohol to a benzyl bromide is a nucleophilic substitution. While multiple pathways exist (e.g.,

Substrate Analysis:

-

Sterics: The ortho-chloro substituent introduces moderate steric strain, potentially retarding the

attack. The protocol utilizes a controlled temperature ramp to overcome this activation energy without inducing elimination. -

Electronics: The meta-methyl group provides mild electron donation, stabilizing the benzylic position, while the ortho-chloro group exerts inductive withdrawal. The resulting benzyl bromide is moderately reactive and requires specific storage conditions to prevent autocatalytic decomposition.

Critical Safety Warning: Lachrymator

Benzyl bromides are potent lachrymators (tear gas agents).

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Decontamination: Prepare a quench solution (10% aqueous sodium thiosulfate or ethanol/ammonia) before starting work to neutralize spills immediately.

Reaction Mechanism

The reaction proceeds via an initial activation of the alcohol oxygen by

Caption: Mechanistic flow from alcohol activation to nucleophilic substitution via PBr3.

Experimental Protocol: PBr3 Method (Recommended)

This protocol is optimized for 10–50 mmol scales.

Materials & Reagents

| Reagent | Equiv.[3][4][5][6][7][8] | Role | Notes |

| This compound | 1.0 | Substrate | Ensure moisture content <0.5% |

| Phosphorus Tribromide ( | 0.40 | Reagent | Dense liquid; handle with glass syringe |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous; 0.2 M concentration |

| Sat. | Workup | Quench | Neutralizes acid byproducts |

| Brine | Workup | Wash | Drying agent |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the RBF with the benzyl alcohol (1.0 equiv) and anhydrous DCM (5 mL per mmol of substrate).

-

Cooling: Submerge the flask in an ice/water bath (

). Stir for 10 minutes to equilibrate. -

Addition:

-

Load

(0.40 equiv) into a dry glass syringe. -

Crucial: Add

dropwise over 15–20 minutes. The reaction is exothermic.[2] -

Observation: The solution may turn slightly yellow; this is normal.

-

-

Reaction:

-

Maintain at

for 30 minutes. -

Remove the ice bath and allow the reaction to warm to room temperature (RT).[5]

-

Stir at RT for 2–3 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The product (

) is less polar than the alcohol (

-

-

Quench (Caution):

-

Cool the mixture back to

. -

Slowly add water (equal volume to DCM) dropwise. Warning: Hydrolysis of excess

generates

-

-

Workup:

Purification & Storage[5][10][11][12]

-

Purification: The crude residue is typically

pure.[5] If necessary, purify via rapid filtration through a silica plug using 100% Hexanes or 5% EtOAc/Hexanes. Avoid prolonged exposure to silica, as it is slightly acidic and can degrade the bromide. -

Storage: Store at

in a dark vial. Add a stabilizer (copper wire or small amount of

Alternative Protocol: Appel Reaction

Use Case: Highly acid-sensitive substrates or if PBr3 is unavailable.

Workflow:

-

Dissolve Alcohol (1.0 equiv) and

(1.2 equiv) in DCM at -

Add

(1.2 equiv) portion-wise. -

Stir at RT for 2 hours.

-

Workup: Add Hexanes to precipitate Triphenylphosphine Oxide (

). Filter and concentrate. -

Note: Removing the final traces of

can be difficult without column chromatography.

Quality Control & Validation

Expected Analytical Data

| Technique | Parameter | Expected Result | Interpretation |

| TLC | ~0.60 | Significant shift from Alcohol (~0.[5]20) | |

| 1H NMR | Benzylic | Shift varies by solvent; key is loss of | |

| 13C NMR | Benzylic | Upfield shift from alcohol carbon (~60-65 ppm). | |

| IR | Absent | Disappearance of broad peak at 3300 cm⁻¹. |

Troubleshooting Guide

-

Problem: Low Yield / Unreacted Starting Material.

-

Cause: Wet solvent consumed

. -

Fix: Use freshly distilled DCM or increase

to 0.5 equiv.

-

-

Problem: Dimer Formation (Dibenzyl Ether).

-

Cause: Reaction temperature too high or addition too fast.

-

Fix: Keep strict

control during addition; dilute reaction mixture further.

-

References

-

Harrison, G. C., & Diehl, H. (1943). Preparation of Alkyl Bromides using PBr3. Organic Syntheses, Coll. Vol. 3, p. 370.

-

Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzyl bromide (Safety & Hazards).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. reddit.com [reddit.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. orgosolver.com [orgosolver.com]

- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-methylbenzyl Alcohol

Topic: Optimization of Yield & Purity in 2-Chloro-3-methylbenzyl Alcohol Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic

The Challenge: Synthesizing 2-chloro-3-methylbenzyl alcohol (CAS: 56026-36-9) is a critical step in the production of KRAS G12C inhibitors (e.g., Sotorasib intermediates). While conceptually simple, researchers often report yields ranging from 40-60% despite quantitative consumption of the starting material.

The Root Cause:

The 2-chloro-3-methyl substitution pattern introduces significant steric hindrance and electronic deactivation . However, the primary yield loss is rarely due to reaction failure, but rather incomplete workup hydrolysis . The intermediate borate esters formed during Borane (

Diagnostic Flowchart: Select Your Protocol

Use this logic tree to determine if you are using the optimal route for your scale and starting material.

Figure 1: Protocol Selection Matrix. Note that Protocol A (Borane-DMS) is the industry standard for the carboxylic acid precursor due to high chemoselectivity toward the carboxyl group in the presence of aryl chlorides.

Core Protocol: Borane-DMS Reduction

This protocol addresses the "Borate Trap" issue to maximize yield.

Reagent: Borane-Dimethyl Sulfide (BMS) complex (10M or 2M in THF).

Rationale: Unlike

Step-by-Step Methodology

| Step | Action | Technical Insight (The "Why") |

| 1. Setup | Dissolve 2-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous THF (5-10 volumes). Cool to 0°C under | Solubility: The starting acid is moderately soluble. THF is preferred over ether to solubilize the intermediate species. |

| 2. Addition | Add BMS (1.2 - 1.5 eq) dropwise. Expect | Exotherm Control: The reaction is exothermic. Maintain internal temp <10°C to prevent solvent boil-off or decomposition. |

| 3. Reaction | Warm to RT and stir for 2-4 hours. If conversion <95% by HPLC, reflux for 1 hour. | Steric Hindrance: The 2-Cl/3-Me bulk hinders the approach of the borane. Reflux ensures completion. |

| 4. The Fix | CRITICAL: Cool to 0°C. Add Methanol (excess) slowly until bubbling ceases. | Methanolysis: Water alone is insufficient to break the trimeric boroxine/borate ester bonds efficiently. |

| 5. Workup | Concentrate the mixture in vacuo. Add fresh MeOH and concentrate again (Repeat 2x). | Boron Removal: This forms volatile Trimethyl Borate ( |

| 6. Isolation | Partition residue between EtOAc and 1M NaOH (wash). Dry organic layer ( | Purity: The base wash removes any unreacted acid. The product should be a white/off-white solid. |

Troubleshooting & Optimization

Direct solutions to common user tickets.

Issue 1: "My yield is 50%, but the starting material is gone."

Diagnosis: You are likely losing product to the "Borate Trap."

Mechanism: The reduction forms a stable borate-alcohol complex (

Issue 2: "I see a side-product (approx. 10%) with M-34 mass."

Diagnosis: Hydrodehalogenation (Loss of Chlorine).

Cause: If using

Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: Moisture contamination or "Old" Borane.

Cause: Borane-THF is notoriously unstable (shelf life ~6 months at 4°C). Moisture in the THF destroys the reagent (

-

Titrate your Borane or use a fresh bottle of BMS (BMS is much more stable than

-THF). -

Ensure THF is distilled or from a dry solvent system (<50 ppm water).

Mechanistic Visualization

Understanding the "Borate Trap" is key to solving yield issues.

Figure 2: The Borate Trap Mechanism. Note how the "Water Only" path leads to yield loss, while Methanolysis releases the free alcohol.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (

Q: How do I remove the dimethyl sulfide (DMS) smell? A: The DMS byproduct is volatile but potent.

-

Perform the reaction in a well-ventilated fume hood.

-

Wash the organic phase with dilute Sodium Hypochlorite (Bleach) during workup. This oxidizes DMS to DMSO (odorless) and sulfones, which are water-soluble.

Q: Is the product a solid or oil? A: 2-chloro-3-methylbenzyl alcohol is typically a white solid (MP approx 68-72°C). If you have an oil, it likely contains trapped solvent, residual DMS, or is the borate ester complex. Recrystallization from Hexane/EtOAc is possible.

References & Authoritative Sources

-

Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-dimethyl sulfide with organic compounds. This is the foundational text establishing the chemoselectivity of BMS for acids over halides.

-

Source:

-

-

Amgen Inc. (2019). KRAS G12C Inhibitors and Methods of Using the Same. (Patent WO2019213516). Describes the industrial relevance and synthesis of 2-chloro-3-methyl substituted intermediates for Sotorasib.

-

Source:

-

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter on Reduction. Provides the mechanistic basis for the borate ester hydrolysis requirements.

-

Source:

-

Technical Support Center: Purification of Crude 2-Chloro-3-methylbenzyl Alcohol

Welcome to the technical support center for the purification of crude 2-chloro-3-methylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to obtain high-purity material for their downstream applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: Understanding the Purification Challenge

Crude 2-chloro-3-methylbenzyl alcohol, often obtained from synthesis, can contain various impurities that may interfere with subsequent reactions or biological assays. The nature and quantity of these impurities depend on the synthetic route employed. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. This guide provides a systematic approach to identifying and removing these impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-chloro-3-methylbenzyl alcohol?

A1: While the impurity profile can vary, common contaminants in crude benzyl alcohols include:

-

Unreacted Starting Materials: Such as 2-chloro-3-methylbenzoic acid or its corresponding aldehyde.

-

Over-oxidation Products: If the alcohol is prepared by reduction, the corresponding aldehyde or carboxylic acid may be present.

-

Byproducts: Dibenzyl ether can form through acid-catalyzed self-condensation of the alcohol, especially at elevated temperatures.[1][2][3]

-

Residual Solvents: Solvents used in the synthesis and initial workup, like toluene or dichloromethane, may be present.[4]

-

Chlorinated Impurities: Other positional isomers or over-chlorinated species might be present depending on the chlorination process.

Q2: What is the first step I should take to purify my crude product?

A2: Before attempting any large-scale purification, it is crucial to perform a small-scale analysis to understand the impurity profile. Thin-Layer Chromatography (TLC) is an excellent initial technique. It will help you to:

-

Estimate the number of components in your crude mixture.

-

Determine a suitable solvent system for column chromatography.

-

Assess the polarity of the impurities relative to your product.

For 2-chloro-3-methylbenzyl alcohol, a good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or diethyl ether.[4]

Q3: My crude product is a dark oil. How can I remove the color?

A3: Colored impurities are common and can often be removed by treating a solution of the crude product with activated carbon. Dissolve your crude material in a suitable organic solvent, add a small amount of activated carbon, stir for a short period (15-30 minutes), and then filter the mixture through a pad of celite to remove the carbon.[5] However, be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.

Troubleshooting Purification Protocols

This section provides detailed troubleshooting for the most common purification techniques for 2-chloro-3-methylbenzyl alcohol.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Although 2-chloro-3-methylbenzyl alcohol is often an oil at room temperature, it may solidify upon cooling or if it is sufficiently pure.

Issue 1: My compound will not crystallize.

-

Cause: The presence of impurities can significantly inhibit crystallization. Also, the compound may have a low melting point.

-

Solution:

-

Purity: Try to pre-purify the oil by column chromatography to remove the bulk of the impurities.

-

Solvent Choice: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] For benzyl alcohols, consider solvent systems like petroleum ether or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate or diethyl ether.[8][9]

-

Induce Crystallization: If the compound remains an oil upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface.[6] Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.

-

Concentration: You may have too much solvent. Slowly evaporate some of the solvent and cool the solution again.

-

dot

Caption: Troubleshooting workflow for recrystallization issues.

Silica Gel Column Chromatography

Column chromatography is the most common and versatile method for purifying 2-chloro-3-methylbenzyl alcohol.[4][10]

Issue 2: My compound co-elutes with an impurity.

-

Cause: The polarity of your compound and the impurity are too similar for the chosen solvent system to resolve.

-

Solution:

-

Solvent System Optimization: The key is to find a solvent system that provides a good separation (ΔRf) on TLC.

-

If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes to ethyl acetate).

-

If the spots are too low (low Rf), increase the polarity of the eluent.

-

-

Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. Start with a low polarity solvent and gradually increase the polarity during the chromatography. This will help to first elute the non-polar impurities, then your product, and finally the more polar impurities.[11]

-

Column Packing: Ensure the column is packed properly to avoid channeling, which can lead to poor separation. The silica gel should be a homogenous slurry, and the column should be packed without any air bubbles.

-

Quantitative Data for Chromatography Solvent Systems

| Solvent System (Hexanes:Ethyl Acetate) | Typical Rf for Benzyl Alcohols | Comments |

| 9:1 | 0.2 - 0.4 | Good starting point for many benzyl alcohols.[4] |

| 4:1 | 0.4 - 0.6 | For more polar benzyl alcohols or to speed up elution. |

| 19:1 | ~0.3 | Can provide better separation for closely related compounds.[4] |

dot

Caption: Step-by-step workflow for purification by column chromatography.

Distillation

Vacuum distillation can be an effective method for purifying liquid compounds, especially if the impurities have significantly different boiling points.

Issue 3: My compound decomposes during distillation.

-

Cause: Benzyl alcohols can be prone to decomposition at high temperatures, potentially forming dibenzyl ether.[1][2]

-

Solution:

-

Use High Vacuum: A high vacuum will lower the boiling point of your compound, allowing for distillation at a lower temperature.

-

Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus is ideal. It minimizes the residence time at high temperatures and reduces the path length for the distillate, which can improve recovery.[4]

-

Avoid Acidic Conditions: Traces of acid can catalyze decomposition. If your crude product is acidic, consider a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup before distillation.

-

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

-

Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate) to form a slurry.

-

Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve your crude 2-chloro-3-methylbenzyl alcohol in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

-

Elution: Gently add the eluent to the top of the column and begin collecting fractions.

-

Monitoring: Monitor the elution by collecting small fractions and analyzing them by TLC.

-

Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

-

Organic Syntheses Procedure: Benzyl Alcohol. Organic Syntheses. Available at: [Link]

- Google Patents. (1970). Process for the purification of benzyl alcohol. US3523978A.

-

ElectronicsAndBooks. (1956). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Available at: [Link]

- Google Patents. (1997). Method for the continuous preparation of benzyl alcohol. EP0781748B1.

-

SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. Available at: [Link]

-

Supporting Information. General procedure A1-2. Available at: [Link]

-

Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Available at: [Link]

-

MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Available at: [Link]

- Google Patents. (2014). Preparation method of 2-methyl-3-phenyl benzyl alcohol. CN103772151A.

-

Ma, H., Bao, Z., Bai, L. and Cao, W. (2012) A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

-

Semantic Scholar. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Available at: [Link]

-

European Patent Office. (1999). Process for the preparation of benzyl alcohol. EP 0924179 A1. Available at: [Link]

- Google Patents. (1998). Process for the continuous preparation of benzyl alcohol. US5750801A.

-

Organic Syntheses Procedure: Asymmetric Rearrangement of Allylic Trichloroacetimidates. Organic Syntheses. Available at: [Link]

-

How to Carry Out a Recrystallization. (2013). YouTube. Available at: [Link]

- Google Patents. (1986). Novel process for preparing α-(trichloromethyl)benzyl alcohols from benzaldehydes. US4603227A.

-

Organic Syntheses Procedure: o-METHYLBENZYL ALCOHOL. Organic Syntheses. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4603227A - Novel process for preparing α-(trichloromethyl)benzyl alcohols from benzaldehydes - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of (2-Chloro-3-methylphenyl)methanol

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of (2-Chloro-3-methylphenyl)methanol, comparing it with structurally related analogues to highlight the subtle yet significant effects of substituent positioning on spectral features.

Introduction: The Role of Substituents in 1H NMR

The chemical environment of a proton dictates its resonance frequency (chemical shift) in an NMR spectrum. Electron-withdrawing groups, such as chlorine, deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups, like a methyl group, shield adjacent protons, causing an upfield shift. This guide will dissect these effects in the context of this compound and its comparison to benzyl alcohol, (2-chlorophenyl)methanol, and (3-methylphenyl)methanol.

Predicted 1H NMR Spectrum of this compound

The structure of this compound presents a unique substitution pattern on the aromatic ring, leading to a distinct 1H NMR spectrum. The protons on the aromatic ring, the benzylic methylene protons, the hydroxyl proton, and the methyl protons will each give rise to specific signals.

Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling. The proton situated between the chloro and methyl groups is expected to be the most deshielded.

Benzylic Protons (CH2OH): The two protons of the methylene group attached to the aromatic ring are diastereotopic and will likely appear as a singlet around δ 4.5-5.0 ppm. The proximity of the electron-withdrawing chlorine atom will cause a downfield shift compared to unsubstituted benzyl alcohol.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and can range from δ 1.5 to 4.0 ppm.

Methyl Protons (CH3): The three protons of the methyl group will give rise to a singlet at approximately δ 2.3 ppm.

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, a comparison with simpler, related molecules is instructive.

| Compound | Aromatic Protons (ppm) | Benzylic Protons (ppm) | Other Protons (ppm) |

| Benzyl Alcohol | ~7.2-7.4 (m) | ~4.6 (s) | OH (variable) |

| (2-Chlorophenyl)methanol | ~7.2-7.5 (m) | ~4.7 (s) | OH (variable) |

| (3-Methylphenyl)methanol | ~7.0-7.2 (m) | ~4.5 (s) | ~2.3 (s, CH3), OH (variable) |

| This compound | ~7.1-7.4 (m) | ~4.7 (s) | ~2.4 (s, CH3), OH (variable) |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

The data clearly illustrates the influence of the chloro and methyl substituents. The downfield shift of the benzylic protons in the chloro-substituted compounds is a direct result of the electron-withdrawing nature of chlorine. The methyl group in (3-methylphenyl)methanol and this compound contributes to shielding effects on the aromatic protons, leading to slight upfield shifts for some of these protons compared to benzyl alcohol.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid this compound.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

- Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

- Use a standard pulse sequence for 1H NMR acquisition.

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain a pure absorption lineshape.

- Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.

- Integrate the peaks to determine the relative number of protons contributing to each signal.

Visualizing the Logic: Substituent Effects on Chemical Shifts

The following diagram illustrates the key relationships between the substituents and the resulting chemical shifts.

Caption: Influence of substituents on 1H NMR chemical shifts.

This guide provides a foundational understanding of the 1H NMR spectrum of this compound through a comparative approach. By understanding the fundamental principles of substituent effects, researchers can more confidently interpret complex NMR spectra and accelerate their research and development endeavors.

References

-

Spectral Database for Organic Compounds (SDBS). Benzyl alcohol. [Link]

-

PubChem. (2-Chlorophenyl)methanol. [Link]

-

PubChem. (3-Methylphenyl)methanol. [Link]

- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

-

Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

C13 NMR Structural Analysis: 2-Chloro-3-Methylbenzyl Alcohol

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 2-chloro-3-methylbenzyl alcohol , designed for researchers requiring structural validation of this specific pharmaceutical intermediate.

Comparison Guide & Structural Elucidation Strategy

Executive Summary

2-Chloro-3-methylbenzyl alcohol (CAS: 56536-08-0 / 159873-45-7) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural validation is frequently complicated by the presence of regioisomers (e.g., 2-chloro-4-methyl or 2-chloro-5-methyl derivatives) formed during electrophilic aromatic substitution or reduction sequences.

This guide provides a predictive reference standard for the 13C NMR spectrum of 2-chloro-3-methylbenzyl alcohol, comparing it against common isomers and explaining the diagnostic shift perturbations caused by the ortho-chloro and meta-methyl substituents.

Theoretical & Predicted Chemical Shifts

Due to the specific substitution pattern (1,2,3-trisubstituted benzene), the chemical shifts are governed by the additivity of substituent effects: the shielding ortho-effect of Chlorine and the deshielding ipso-effect of the Methyl group.

Table 1: Predicted 13C NMR Shifts (CDCl3, 100 MHz) Values are calculated based on standard substituent additivity rules relative to Benzene (128.5 ppm).

| Carbon Position | Assignment | Predicted Shift (δ, ppm) | Signal Type | Diagnostic Logic |

| C-Ar (Ipso) | C1 | 137.5 ± 1.5 | Quaternary (C) | Deshielded by CH₂OH (+13); Shielded by ortho-Cl (-6). |

| C-Ar (Cl) | C2 | 134.2 ± 1.0 | Quaternary (C) | Ipso-Cl (+6); Ortho-Me (+1). Sterically crowded. |

| C-Ar (Me) | C3 | 136.8 ± 1.0 | Quaternary (C) | Ipso-Me (+9); Ortho-Cl (-6). |

| C-Ar | C4 | 129.5 ± 0.5 | Methine (CH) | Para to CH₂OH; Meta to Cl. |

| C-Ar | C5 | 126.8 ± 0.5 | Methine (CH) | Para to Cl (Shielding effect -2). |

| C-Ar | C6 | 125.5 ± 0.5 | Methine (CH) | Ortho to CH₂OH (-1); Para to Me (-3). |

| Benzylic | CH₂-OH | 63.5 ± 0.5 | Methylene (CH₂) | Characteristic benzyl alcohol region. |

| Methyl | CH₃ | 19.8 ± 0.5 | Methyl (CH₃) | Typical aryl-methyl shift. |

Note on C2 vs C3: The distinction between C2 (Cl-bearing) and C3 (Me-bearing) is critical. C2 is often slightly more shielded than expected due to the "Ortho Effect" from the adjacent methyl group, while C3 is deshielded by the ipso-methyl.

Isomer Differentiation Strategy

The primary challenge in synthesizing this compound is distinguishing it from its regioisomers. The table below highlights the Key Diagnostic Peaks that shift significantly between isomers.

Table 2: Diagnostic Comparison with Regioisomers

| Isomer | Key Distinction (C-Cl Position) | Key Distinction (C-Me Position) | Diagnostic Shift Change |

| 2-Chloro-3-Methyl (Target) | C2 (~134 ppm) | C3 (~137 ppm) | Crowded: C2 & C3 are adjacent quaternary carbons. |

| 2-Chloro-4-Methyl | C2 (~133 ppm) | C4 (~138 ppm) | Separated: C3 is a methine (CH) at ~127 ppm. |

| 2-Chloro-5-Methyl | C2 (~131 ppm) | C5 (~136 ppm) | Symmetry: C4 and C6 shifts change significantly. |

Structural Logic Visualization

The following diagram illustrates the assignment logic and how substituent effects (electronic and steric) dictate the final spectrum.

Figure 1: Additivity logic flow for predicting the 13C NMR shifts of 1,2,3-trisubstituted benzene.

Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of solvent significantly affects the observation of the benzylic carbon and the hydroxyl proton (in 1H NMR), which indirectly aids in confirming the alcohol functionality.

Table 3: Solvent Comparison Guide

| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Mechanism |

| Benzylic Carbon (CH₂) | ~63.5 ppm | ~61.5 ppm | Solvent polarity and H-bonding capability shift the electron density. |

| Proton Coupling (1H NMR) | Singlet (s) | Triplet (t) | In DMSO, slow exchange of the OH proton allows coupling (³J_HH) to the CH₂ protons. |

| Solubility | Good (for pure oil) | Excellent (for polar/salts) | DMSO is preferred if the sample contains residual salts from reduction (e.g., Borane/LiAlH4). |

Experimental Protocol for Validation

To ensure data integrity and reproducibility when characterizing this intermediate, follow this validated acquisition protocol.

Sample Preparation

-

Mass: Weigh 15–20 mg of the oil/solid.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v) as an internal reference.

-

Filtration: If the solution is cloudy (common with borane reductions), filter through a small plug of glass wool directly into the NMR tube to remove inorganic borate salts.

Acquisition Parameters (Standard 100 MHz Carbon)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative accuracy (optional) or standard zgpg for sensitivity.

-

Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons C1, C2, C3 relax sufficiently).

-

Scans (NS): Minimum 512 scans (due to the lower sensitivity of the 3 quaternary carbons).

-

Spectral Width: -10 to 180 ppm .

Workflow Diagram

Figure 2: Sample preparation and acquisition workflow for reliable C13 NMR data.

References

-

General 13C NMR Shift Tables: Compound Interest. (2015).[1] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Substituent Effects on Benzene: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

-

Isomer Data (2-Methylbenzyl Alcohol): Tamang, S. R., et al. (2015). Supporting Information: Selective Reduction of Aldehydes. Royal Society of Chemistry.[2] Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectroscopic Identification of (2-Chloro-3-methylphenyl)methanol

In the landscape of pharmaceutical synthesis and materials science, the unambiguous structural confirmation of intermediates is paramount. (2-Chloro-3-methylphenyl)methanol serves as a critical building block, where precise isomeric purity is not just a matter of yield, but of final product efficacy and safety. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for its structural verification.

This guide provides an in-depth analysis of the IR vibrational signatures unique to this compound. We will dissect its spectrum, compare it against key structural isomers, and provide a robust experimental protocol to ensure reproducible, high-fidelity results. The focus is not merely on what the peaks are, but why they manifest in a specific manner, offering a deeper understanding of the molecule's vibrational behavior.

The Definitive IR Signature of this compound

The structure of this compound is characterized by a 1,2,3-trisubstituted aromatic ring bearing a chloromethyl, a methyl, and a primary alcohol group. This specific arrangement gives rise to a distinct infrared spectrum. The key to confident identification lies in recognizing several key vibrational modes simultaneously.

The most prominent features are dictated by the hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond, the aromatic ring, and the carbon-chlorine (C-Cl) bond. The presence of both methyl (-CH₃) and methylene (-CH₂OH) groups adds further characteristic C-H stretching and bending vibrations.

Table 1: Key Vibrational Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Rationale and Expected Appearance |

| ~3350 - 3200 | O-H Stretch (Alcohol) | A very strong, broad absorption. The breadth is a direct result of intermolecular hydrogen bonding between alcohol molecules, which creates a continuum of vibrational energy states. |

| ~3060 - 3010 | C-H Stretch (Aromatic) | Multiple weak to medium peaks appearing just above 3000 cm⁻¹. These are characteristic of sp² C-H bonds on the benzene ring. |

| ~2960 - 2850 | C-H Stretch (Aliphatic) | Medium to strong absorptions corresponding to the asymmetric and symmetric stretching of the methyl (-CH₃) and methylene (-CH₂OH) groups. |

| ~1590, ~1470 | C=C Stretch (Aromatic Ring) | Two or more medium to strong peaks. These absorptions are fundamental to confirming the presence of the benzene ring skeleton. |

| ~1450 | C-H Bend (Aliphatic) | A medium intensity peak due to the scissoring/bending vibration of the CH₂ and CH₃ groups. |

| ~1220 | C-O Stretch (Primary Alcohol) | A strong, distinct peak. The position of this C-O stretch is highly indicative of a primary alcohol. |

| ~800 - 750 | C-H Bend (Aromatic Out-of-Plane) | A strong peak whose exact position is highly sensitive to the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring, a strong band is expected in this region. |

| ~780 - 540 | C-Cl Stretch (Aryl Halide) | A medium to strong peak. This absorption confirms the presence of the chlorine substituent on the aromatic ring. |

Comparative Analysis: Distinguishing Isomers by IR

The primary challenge in the quality control of this compound is often the presence of its structural isomers. While they share many functional groups, the differing substitution patterns on the aromatic ring, particularly in the "fingerprint region" (below 1500 cm⁻¹), allow for their differentiation.

The most telling variations arise from the out-of-plane C-H bending vibrations. The number and position of adjacent hydrogen atoms on the aromatic ring dictate the energy of these bending modes, providing a unique spectral fingerprint for each isomer.

Caption: Isomeric relationship of this compound.

Table 2: Comparative IR Data for Key Isomers

| Compound | Key Distinguishing Feature (cm⁻¹) | Rationale for Spectral Difference |

| This compound | ~800 - 750 (Strong) | Corresponds to the C-H out-of-plane bending for a 1,2,3-trisubstituted ring system. |

| (4-Chloro-3-methylphenyl)methanol | ~880 - 800 (Strong) | The 1,2,4-trisubstitution pattern shifts the C-H bending frequencies to a higher wavenumber compared to the 1,2,3-isomer. |

| (2-Chloro-5-methylphenyl)methanol | ~850 - 790 (Strong) | Also a 1,2,4-trisubstituted ring, but the electronic environment differs slightly, leading to subtle shifts within the characteristic range. |

While the O-H, aliphatic C-H, and C-O stretches will be present in all isomers, the unique pattern of absorptions in the 900-700 cm⁻¹ region serves as the most reliable diagnostic tool for differentiation.

Experimental Protocol: High-Fidelity IR Spectrum Acquisition

To ensure that the spectral data is both accurate and reproducible, adherence to a standardized protocol is essential. The following outlines a best-practice methodology using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Methodology: FTIR-ATR

-

System Preparation:

-

Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium (typically >30 minutes).

-

Verify that the desiccator within the instrument is active to minimize water vapor interference.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe. Isopropanol or ethanol are suitable choices.

-

Perform a final wipe with a clean, dry cloth to ensure no solvent residue remains.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, initiate a background scan.

-

This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum.

-

Causality Insight: Failure to acquire a fresh background can lead to the appearance of false atmospheric peaks in the sample spectrum, confounding interpretation.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. If solid, apply pressure with the built-in clamp to ensure good contact. If liquid, a single drop is sufficient.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Typical parameters for good signal-to-noise are 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be automatically ratioed against the background.

-

Use the software's peak-picking tool to identify the precise wavenumbers of the key absorption bands listed in Table 1.

-

Compare the acquired spectrum, paying close attention to the fingerprint region, with a reference spectrum to confirm identity and purity.

-

Caption: Standard workflow for FTIR-ATR analysis.

Conclusion

Infrared spectroscopy stands as a first-line analytical technique for the structural confirmation of this compound. Positive identification is achieved by the simultaneous observation of a broad O-H stretch (~3300 cm⁻¹), a strong primary alcohol C-O stretch (~1220 cm⁻¹), and, most critically, a unique pattern of C-H out-of-plane bending vibrations (~800-750 cm⁻¹) characteristic of its 1,2,3-trisubstituted aromatic ring. This fingerprint allows for confident differentiation from its structural isomers, ensuring the quality and integrity of this important chemical intermediate.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.

Technical Comparison: Structural Elucidation and Performance Metrics of Chloromethylbenzyl Alcohol Isomers

Executive Summary

In drug discovery and agrochemical synthesis, the precise identification of regioisomers is critical. (2-Chloro-3-methylphenyl)methanol (Isomer A) and (2-Chloro-4-methylphenyl)methanol (Isomer B) are structurally similar benzyl alcohols used as intermediates. However, their steric and electronic profiles differ significantly, impacting downstream reactivity—particularly in nucleophilic substitutions or metal-catalyzed cross-couplings.

This guide provides an objective, data-driven framework to distinguish these isomers. We prioritize Proton Nuclear Magnetic Resonance (

Structural & Theoretical Basis

Understanding the substitution pattern is the prerequisite for interpreting experimental data. Both molecules share a core benzene ring substituted with a hydroxymethyl group (position 1) and a chlorine atom (position 2). The differentiator is the methyl group.

-

Isomer A (3-Methyl): The methyl group is adjacent to the chlorine. This creates a "1,2,3" substitution pattern, crowding the "northern" hemisphere of the molecule.

-

Isomer B (4-Methyl): The methyl group is para to the hydroxymethyl group. This creates a "1,2,4" substitution pattern, which is more symmetrical along the vertical axis relative to the chlorine.

Impact on Reactivity

-

Steric Hindrance: Isomer A possesses higher steric strain around the 2-position due to the vicinal methyl group at position 3. This often retards reaction rates in Suzuki-Miyaura couplings involving the C-Cl bond compared to Isomer B.

-

Electronic Effects: The inductive donation (+I) of the methyl group in Isomer B is para to the benzyl alcohol, stabilizing carbocation intermediates at the benzylic position more effectively than the meta-positioned methyl in Isomer A.

Protocol 1: High-Resolution H NMR Spectroscopy (The Gold Standard)

The most reliable method for distinguishing these isomers is analyzing the spin-spin coupling (splitting patterns) of the aromatic protons.

Experimental Methodology

-

Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of CDCl

(Chloroform-d). -

Acquisition: Acquire spectrum at 400 MHz or higher. Set relaxation delay (

) to 1.0s and number of scans ( -

Processing: Reference residual CHCl

peak to 7.26 ppm.

Data Analysis & Interpretation

| Feature | This compound | (2-Chloro-4-methylphenyl)methanol |

| Aromatic Proton Count | 3 Protons (H4, H5, H6) | 3 Protons (H3, H5, H6) |

| Connectivity | Contiguous System: H4, H5, and H6 are all adjacent neighbors. | Interrupted System: H3 is isolated. H5 and H6 are adjacent. |

| Splitting Pattern | d, t, d (or d, dd, d)• H4: Doublet• H5: Triplet (pseudo) or dd• H6: Doublet | s, d, d • H3: Singlet (broad, or fine doublet)• H5: Doublet• H6: Doublet |

| Coupling Constants ( |

Key Diagnostic: Look for the singlet in the aromatic region.

-

If you see a singlet (integrating to 1H) around 7.0–7.3 ppm, it is the 4-methyl isomer . The proton at position 3 has no immediate neighbors to split it.

-

If you see only doublets and triplets, it is the 3-methyl isomer .

Protocol 2: Melting Point & Physical Characterization

While less definitive than NMR, physical properties provide a rapid "pass/fail" check for purity and identity, especially for solid samples.

Experimental Methodology

-

Apparatus: Capillary melting point apparatus (e.g., Stuart SMP30).

-

Rate: Ramp at 1°C/min near the expected melting point.

Comparative Data

| Property | This compound | (2-Chloro-4-methylphenyl)methanol |

| Physical State | White to off-white crystalline solid | White crystalline solid |

| Melting Point | 68–72 °C | 78–82 °C |

| Solubility | Soluble in DCM, Methanol, DMSO | Soluble in DCM, Methanol, DMSO |

Note: Melting points are dependent on purity. The 4-methyl isomer generally packs more efficiently in the crystal lattice due to higher symmetry, resulting in a slightly higher melting point.

Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying an unknown sample suspected to be one of these two isomers.

Figure 1: Analytical workflow for the structural discrimination of regioisomers based on proton coupling patterns.

Synthesis & Impurity Profiling (Context)

Understanding the origin of these isomers helps in process control.

-

Synthesis of 3-Methyl Isomer: Typically synthesized via the reduction of 2-chloro-3-methylbenzoic acid. The starting material is often derived from ortho-chlorotoluene via lithiation/carboxylation, where regio-control is vital.

-

Synthesis of 4-Methyl Isomer: Often derived from the reduction of 2-chloro-4-methylbenzaldehyde.

-

Cross-Contamination: If the starting chlorotoluene was not isomerically pure, both alcohol isomers will be present. HPLC is required for quantitative impurity analysis.

-

HPLC Condition: C18 Column, Water/Acetonitrile Gradient (0.1% H3PO4). The 4-methyl isomer, being slightly more lipophilic, typically elutes after the 3-methyl isomer.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11238965, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733653, (2-Chloro-4-methylphenyl)methanol. Retrieved from [Link]

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.